molecular formula C5H7ClN2 B2507091 5-Chloro-1,2-dimethyl-1H-imidazole CAS No. 937818-18-3

5-Chloro-1,2-dimethyl-1H-imidazole

Cat. No.: B2507091
CAS No.: 937818-18-3
M. Wt: 130.58
InChI Key: PSRKMCIHEBOBSL-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 1st and 2nd positions of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Mechanism of Action

Target of Action

Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile heterocyclic structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . This suggests that 5-Chloro-1,2-dimethyl-1H-imidazole might also form complexes with certain targets, altering their function.

Biochemical Pathways

For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield a bromide . This suggests that this compound might also participate in similar reactions, potentially affecting various biochemical pathways.

Result of Action

Some imidazole-based compounds have been reported to exhibit antibacterial activity , suggesting that this compound might also have similar effects.

Action Environment

It’s known that the reaction conditions for the synthesis of certain imidazoles can be mild enough for the inclusion of a variety of functional groups . This suggests that the action of this compound might also be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-dimethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods often focus on minimizing waste and energy consumption while maximizing the throughput of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dimethyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-substituted-1,2-dimethylimidazoles.

    Oxidation: Formation of 1,2-dimethylimidazole-5-carboxylic acid.

    Reduction: Formation of 1,2-dimethyl-4,5-dihydroimidazole.

Scientific Research Applications

5-Chloro-1,2-dimethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Lacks the chlorine atom, making it less reactive in substitution reactions.

    5-Bromo-1,2-dimethyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    1-Methylimidazole: Contains only one methyl group, leading to different chemical and physical properties.

Uniqueness

5-Chloro-1,2-dimethyl-1H-imidazole is unique due to the presence of both chlorine and methyl substituents, which confer distinct reactivity and potential applications. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This compound’s specific substitution pattern also allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-chloro-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRKMCIHEBOBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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